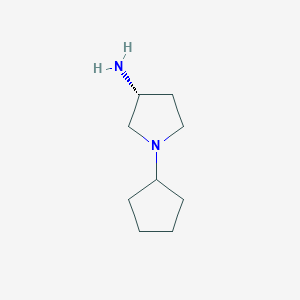

(R)-1-Cyclopentylpyrrolidin-3-amine

Descripción

®-1-Cyclopentylpyrrolidin-3-amine is a chiral amine compound characterized by a cyclopentyl group attached to a pyrrolidine ring

Propiedades

IUPAC Name |

(3R)-1-cyclopentylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-5-6-11(7-8)9-3-1-2-4-9/h8-9H,1-7,10H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSRQKFKDYWWBT-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2CC[C@H](C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Cyclopentylpyrrolidin-3-amine typically involves the following steps:

Chiral Resolution: The enantiomeric purity of the compound is crucial, and chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-1-Cyclopentylpyrrolidin-3-amine may involve:

Large-scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: ®-1-Cyclopentylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

®-1-Cyclopentylpyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its chiral nature.

Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of ®-1-Cyclopentylpyrrolidin-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.

Pathways Involved: It can modulate signaling pathways, particularly those related to neurotransmission in the central nervous system.

Comparación Con Compuestos Similares

(S)-1-Cyclopentylpyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activities.

Cyclopentylamine: A simpler analog lacking the pyrrolidine ring.

Pyrrolidin-3-amine: A compound with a similar pyrrolidine structure but without the cyclopentyl group.

Uniqueness: ®-1-Cyclopentylpyrrolidin-3-amine is unique due to its chiral nature and the presence of both cyclopentyl and pyrrolidine moieties, which confer specific chemical and biological properties not found in its analogs.

Actividad Biológica

(R)-1-Cyclopentylpyrrolidin-3-amine, a chiral amine with significant pharmacological potential, has garnered attention in various fields of biological research. Its structural characteristics and unique biological activities make it a candidate for further investigation in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C9H18N2

- CAS Number : 1044305-88-5

- Molecular Weight : 154.25 g/mol

The compound features a pyrrolidine ring substituted with a cyclopentyl group, which influences its interaction with biological targets.

Research indicates that (R)-1-Cyclopentylpyrrolidin-3-amine may exhibit activity against viral infections, particularly SARS-CoV-2. Its mechanism appears to involve inhibition of viral entry rather than direct action on viral enzymes or replication processes. In studies using VeroE6 cells, this compound demonstrated a selective antiviral effect, with an EC50 value indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

A systematic SAR study has revealed insights into how modifications to the chemical structure affect biological activity:

| Compound Modification | EC50 (µM) | CC50 (µM) | Remarks |

|---|---|---|---|

| Original Compound | 4.7 | 21 | Promising starting point for further chemistry |

| Cyclopentyl Substitution | Similar | Similar | Limited influence of stereochemistry on antiviral activity |

These findings suggest that while the cyclopentyl group is essential for maintaining biological activity, variations in other parts of the molecule may not significantly alter its efficacy .

Antiviral Profiling

In antiviral assays, (R)-1-Cyclopentylpyrrolidin-3-amine was evaluated alongside established antiviral agents. The compound's performance was measured against SARS-CoV-2, showing promising results that warrant further exploration:

- EC50 : Concentration required for 50% inhibition of viral activity.

- CC50 : Concentration at which 50% cytotoxicity occurs.

The compound exhibited an EC50 value of 4.7 µM and a CC50 value of 21 µM, indicating a favorable therapeutic index .

In Vitro Studies

Recent studies have focused on the in vitro effects of (R)-1-Cyclopentylpyrrolidin-3-amine on various cell lines:

- VeroE6 Cells : Used to assess cytopathogenic effects and antiviral potency.

- Mechanistic Studies : Investigations into the compound's interaction with viral proteins showed no direct inhibition of key viral enzymes, suggesting that its antiviral effects may stem from blocking viral entry mechanisms instead .

Future Directions

The potential applications of (R)-1-Cyclopentylpyrrolidin-3-amine extend beyond antiviral activity. Its unique structure could be explored for other therapeutic areas, including:

- Neurological disorders

- Pain management

- Antidepressant properties

Ongoing research aims to elucidate the full range of biological activities and optimize the compound for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.